molecular formula C4H6ClNO2 B014124 L-Homoserine lactone hydrochloride CAS No. 2185-03-7

L-Homoserine lactone hydrochloride

Cat. No.: B014124
CAS No.: 2185-03-7
M. Wt: 135.55 g/mol
InChI Key: SXCADCWKHNVANX-DFWYDOINSA-N
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Description

L-Homoserine lactone (hydrochloride) is a chemical compound that plays a significant role in the quorum sensing mechanisms of gram-negative bacteria. Quorum sensing is a process of bacterial communication that relies on the production and detection of signaling molecules called autoinducers. L-Homoserine lactone (hydrochloride) is one such autoinducer, and it is involved in regulating various physiological activities, including biofilm formation and virulence factor production .

Mechanism of Action

Target of Action

L-Homoserine lactone hydrochloride primarily targets the quorum sensing (QS) system of certain bacteria, particularly Pseudomonas aeruginosa . The QS system is a mechanism of intercellular communication employed by diverse species of bacteria, mediated by small diffusible signaling molecules termed autoinducers . The most common class of autoinducer used by gram-negative bacteria are N-acylhomoserine lactones (AHLs) .

Mode of Action

This compound acts as a quorum sensing inhibitor (QSI) . It modulates the LasR-dependent QS system of Pseudomonas aeruginosa . In the QS system, the production of several virulence factors by P. aeruginosa can be controlled via the density of the cells . Once the AHLs reach a critical threshold concentration, they bind to the transcriptional regulatory protein LasR .

Biochemical Pathways

The QS system of P. aeruginosa is complex, with each signaling mechanism related to and affecting another . Expression of virulence genes is connected with las, rhl, and Pseudomonas Quinolone Signal (PQS) systems . LasI directs the synthesis of AHLs in the las QS system .

Result of Action

This compound reduces virulence factors and halts inflammation and tissue damage . In Pseudomonas aeruginosa, it controls virulence factor production and biofilm formation .

Action Environment

It’s known that the qs system, which the compound targets, is density-dependent , suggesting that the bacterial population density could influence the compound’s efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Homoserine lactone (hydrochloride) can be synthesized through several methods. One common approach involves the reaction of methionine with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with 4 M hydrochloric acid in dioxane .

Industrial Production Methods: Industrial production methods for L-Homoserine lactone (hydrochloride) typically involve the use of robust synthetic routes that ensure high yields and purity. These methods often employ nucleophilic substitution reactions and other well-established organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: L-Homoserine lactone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

L-Homoserine lactone (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its role in bacterial communication and quorum sensing.

    Medicine: It is investigated for its potential to inhibit bacterial virulence factors and biofilm formation, making it a target for developing new antibacterial agents.

    Industry: It is used in the development of biosensors and other biotechnological applications

Comparison with Similar Compounds

L-Homoserine lactone (hydrochloride) is unique in its structure and function compared to other similar compounds. Some similar compounds include:

    N-Acyl homoserine lactones: These compounds also play a role in quorum sensing but differ in their acyl chain length and functional groups.

    Brominated furanones: These compounds are known for their quorum sensing inhibitory activity but have different chemical structures and mechanisms of action.

L-Homoserine lactone (hydrochloride) stands out due to its specific role in regulating virulence factors and biofilm formation in Pseudomonas aeruginosa .

Properties

CAS No.

2185-03-7

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

(3S)-3-amino-3H-furan-2-one;hydrochloride

InChI

InChI=1S/C4H5NO2.ClH/c5-3-1-2-7-4(3)6;/h1-3H,5H2;1H/t3-;/m0./s1

InChI Key

SXCADCWKHNVANX-DFWYDOINSA-N

Isomeric SMILES

C1=COC(=O)[C@H]1N.Cl

SMILES

C1COC(=O)C1N.Cl

Canonical SMILES

C1=COC(=O)C1N.Cl

Pictograms

Irritant

Synonyms

(3S)-3-Aminodihydro-2(3H)-furanone Hydrochloride;  (S)-Homoserine Lactone Hydrochloride;  L-Homoserine Lactone Hydrochloride;  _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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